![molecular formula C14H10ClN3O2S B2716850 N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-51-5](/img/structure/B2716850.png)
N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . One such method involves the solution-phase parallel synthesis and high throughput evaluation . Another method involves the synthesis via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of pyrimidines contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the compound “N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would be similar to other pyrimidine derivatives, with additional functional groups attached.Chemical Reactions Analysis
The chemical reactions of pyrimidines can vary depending on the functional groups attached to the pyrimidine ring. The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail . The SAR revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .Scientific Research Applications
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, hold immense synthetic potential and are promising scaffolds for designing new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it useful for optimizing ligand-biological target interactions.
Synthesis Methods
Various synthetic approaches exist for thiazolo[3,2-a]pyrimidine derivatives. One widely known method involves cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as halogen-containing compounds and terminal alkynes . Singh et al. developed an efficient procedure for synthesizing thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .
Chemical Properties
The 2-(arylmethylidene)-substituted thiazolo[3,2-a]pyrimidine derivatives possess an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . These properties contribute to their potential as drug candidates.
Other Potential Applications
Beyond the mentioned activities, other possible applications include:
Mechanism of Action
Target of Action
N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolopyrimidine, a class of compounds known for their broad spectrum of pharmacological activity Thiazolopyrimidines are generally known to interact with various biological targets due to their structural similarity to purine, a key component of dna and rna .
Mode of Action
The mode of action of N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with these biological targets. The compound’s thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing its interaction with the target
Biochemical Pathways
Thiazolopyrimidines are known to disrupt the genetic pathways of cancer cells , suggesting that N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may have a similar effect.
Pharmacokinetics
It is suggested that a moderate level of lipophilicity is advantageous for the inhibition activity of thiazolopyrimidine derivatives , which may impact the bioavailability of N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide.
Result of Action
N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, as a derivative of thiazolopyrimidine, is known to exhibit high antitumor, antibacterial, and anti-inflammatory activities
Action Environment
The synthesis of thiazolopyrimidines is known to be influenced by various conditions, such as temperature and the presence of ultrasonic irradiation , which may indirectly affect the compound’s action.
Future Directions
Pyrimidines have shown a range of pharmacological effects, and there is ongoing research into their potential applications . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)11(6-16-14(18)21-8)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZRDXWSAMBQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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